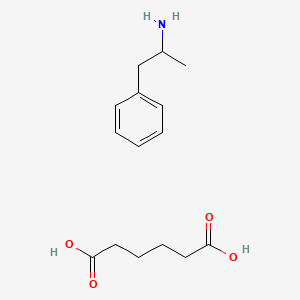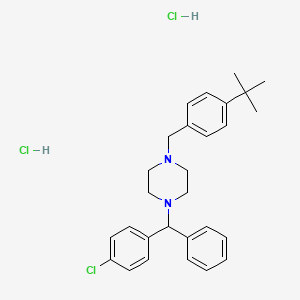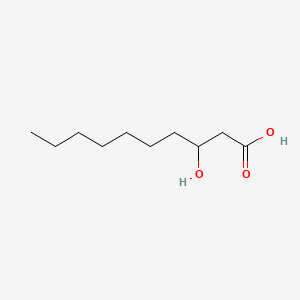
2''-O-acetyl-ADP-D-ribose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-acetyl-ADP-ribose (OAADPR) is a fascinating signaling molecule derived from nicotinamide adenine dinucleotide (NAD). It is produced as a result of the deacetylation reaction catalyzed by sirtuins, a family of NAD-dependent deacetylases. OAADPR plays a crucial role in regulating various cellular processes, including gene silencing and the formation of silent information regulator complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
OAADPR can be synthesized through a simple, one-step method involving the reaction of NAD with sodium acetate in acetic acid. This reaction produces a mixture of 2’- and 3’-O-acetyl-ADP-ribose . The reaction can be extended to other carboxylic acids, demonstrating the versatility of this synthetic approach.
Industrial Production Methods
While specific industrial production methods for OAADPR are not well-documented, the simplicity of the one-step synthesis suggests that it could be scaled up for industrial applications. The reaction conditions, involving readily available reagents and mild conditions, make it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
OAADPR undergoes various chemical reactions, including hydrolysis and deacetylation. The hydrolysis of OAADPR is catalyzed by macrodomain proteins, such as human macrodomain 1 (MacroD1), which hydrolytically deacetylate OAADPR .
Common Reagents and Conditions
The hydrolysis of OAADPR typically involves the use of water as a nucleophile, with the reaction occurring under physiological conditions. The deacetylation reaction is catalyzed by macrodomain proteins, which require specific active site residues and structural water molecules for the reaction to proceed .
Major Products Formed
The major products formed from the hydrolysis of OAADPR are ADP-ribose and acetate. These products result from the cleavage of the ester bond in OAADPR .
Scientific Research Applications
OAADPR has numerous scientific research applications across various fields:
Mechanism of Action
OAADPR exerts its effects through its interaction with sirtuins and macrodomain proteins. Sirtuins catalyze the deacetylation of proteins, producing OAADPR as a reaction product. OAADPR then interacts with macrodomain proteins, which hydrolytically deacetylate it, leading to the formation of ADP-ribose and acetate . This process is crucial for regulating various cellular processes, including gene silencing and DNA repair .
Comparison with Similar Compounds
OAADPR is unique among ADP-ribose derivatives due to its acetyl group. Similar compounds include:
ADP-ribose (ADPR): Lacks the acetyl group present in OAADPR and is involved in different cellular processes.
Cyclic ADP-ribose (cADPR): A cyclic derivative of ADP-ribose that plays a role in calcium signaling.
Nicotinamide adenine dinucleotide (NAD): The precursor molecule from which OAADPR is derived
OAADPR’s uniqueness lies in its acetyl group, which allows it to participate in specific reactions catalyzed by sirtuins and macrodomain proteins, distinguishing it from other ADP-ribose derivatives.
Properties
Molecular Formula |
C17H25N5O15P2 |
|---|---|
Molecular Weight |
601.4 g/mol |
IUPAC Name |
[(3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2,4-dihydroxyoxolan-3-yl] acetate |
InChI |
InChI=1S/C17H25N5O15P2/c1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22/h4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20)/t7-,8-,10-,11-,12-,13-,16-,17?/m1/s1 |
InChI Key |
BFNOPXRXIQJDHO-YDKGJHSESA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](OC1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Canonical SMILES |
CC(=O)OC1C(C(OC1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,12bR)-3'-methyl-1'-(tritritiomethyl)spiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B10774547.png)
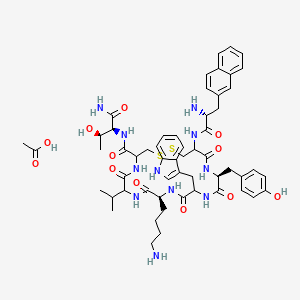
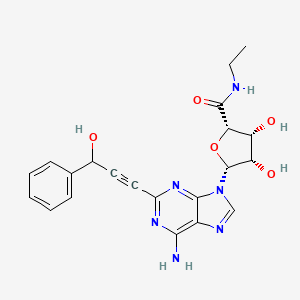
![disodium;3-amino-2-[4-[N-[(6R,7S)-2-carboxy-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-C-oxidocarbonimidoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate](/img/structure/B10774576.png)
![sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate;hydrate](/img/structure/B10774578.png)
![[3H]Dpcpx](/img/structure/B10774584.png)
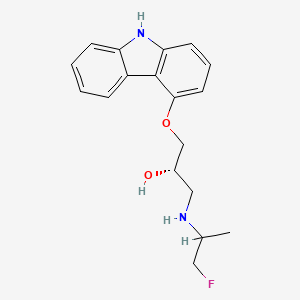
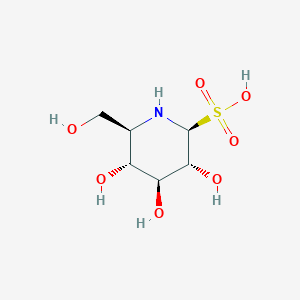
![13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one](/img/structure/B10774613.png)
![Propan-2-yl 4-[3-cyano-5-(quinoxalin-6-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B10774619.png)
![(5R)-4-(cyclohexylmethyl)-1-[(2R)-1-[(2S)-2-[[(6S)-2,3-dioxo-6-propan-2-ylpiperazin-1-yl]methyl]pyrrolidin-1-yl]-3-naphthalen-2-ylpropan-2-yl]-5-[(4-hydroxyphenyl)methyl]piperazine-2,3-dione](/img/structure/B10774633.png)
